Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate
Description
Properties
CAS No. |
94159-45-2 |
|---|---|
Molecular Formula |
C28H32N2O5S |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[2,4-di(propan-2-yl)phenyl]sulfonylamino]benzoyl]amino]benzoate |
InChI |
InChI=1S/C28H32N2O5S/c1-6-35-28(32)22-12-8-9-13-24(22)29-27(31)21-11-7-10-14-25(21)30-36(33,34)26-16-15-20(18(2)3)17-23(26)19(4)5/h7-19,30H,6H2,1-5H3,(H,29,31) |
InChI Key |
LUNSKFZNTJWHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sulfonylamino Intermediate
- Starting Material: 2,4-diisopropylbenzenesulfonyl chloride
- Reaction: The sulfonyl chloride is reacted with 2-aminobenzoic acid or its derivatives to form the sulfonylamino benzoyl intermediate.
- Conditions: Typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine) to neutralize the HCl formed.
- Notes: The reaction requires careful temperature control (0–5 °C) to avoid side reactions and ensure high yield of the sulfonamide bond formation.
Formation of the Benzoyl Anthranilate Core
- Starting Material: Anthranilic acid or ethyl anthranilate
- Reaction: The sulfonylamino benzoyl intermediate is coupled with ethyl anthranilate or anthranilic acid derivatives via amide bond formation.
- Coupling Agents: Commonly used agents include carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine).
- Solvent: Polar aprotic solvents like DMF (dimethylformamide) or DCM (dichloromethane) are preferred.
- Temperature: Room temperature to mild heating (25–50 °C) to facilitate coupling.
- Purification: The product is purified by recrystallization or chromatographic techniques.
Esterification (If Starting from Anthranilic Acid)
- If anthranilic acid is used instead of ethyl anthranilate, an esterification step is required to form the ethyl ester.
- Method: Fischer esterification using ethanol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
- Alternative: Use of ethyl chloroformate or other esterification reagents under milder conditions to avoid decomposition.
Final Purification and Characterization
- The final compound is isolated by standard organic purification methods such as column chromatography, recrystallization, or preparative HPLC.
- Characterization is performed by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table: Summary of Preparation Steps
| Step | Reaction Type | Starting Materials | Reagents/Conditions | Notes |
|---|---|---|---|---|
| 1 | Sulfonamide formation | 2,4-diisopropylbenzenesulfonyl chloride + 2-aminobenzoic acid | Base (triethylamine), DCM, 0–5 °C | Control temperature to avoid side reactions |
| 2 | Amide coupling | Sulfonylamino benzoyl intermediate + ethyl anthranilate | DCC or EDC, DMAP, DMF/DCM, RT-50 °C | Use coupling agents for efficient amide bond formation |
| 3 | Esterification (if needed) | Anthranilic acid + ethanol | Acid catalyst (H2SO4), reflux | Optional if starting from acid instead of ester |
| 4 | Purification | Crude product | Chromatography, recrystallization | Confirm purity by spectroscopic methods |
Research Findings and Considerations
- Yield Optimization: The sulfonamide formation step is critical; yields can be improved by slow addition of sulfonyl chloride to the amine solution and maintaining low temperature to minimize hydrolysis or polymerization side reactions.
- Coupling Efficiency: Use of carbodiimide coupling agents with catalytic DMAP enhances amide bond formation efficiency and reduces racemization or side reactions.
- Solvent Choice: Polar aprotic solvents favor coupling reactions, but solvent removal and product isolation must be carefully managed to avoid product degradation.
- Purity and Stability: The final compound is sensitive to moisture and heat; storage under inert atmosphere and refrigeration is recommended to maintain stability.
- Analytical Data: NMR spectra show characteristic shifts for aromatic protons, isopropyl groups, and ester moieties; IR spectra confirm sulfonyl and amide functional groups; mass spectrometry confirms molecular weight of 508.6 g/mol.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulphonyl or benzoyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C28H32N2O5S
- Molecular Weight : 508.629 g/mol
- CAS Number : 94159-45-2
The compound features a complex structure that contributes to its unique properties and potential applications in various domains, including medicinal chemistry and material science.
Pharmacological Studies
Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. These findings suggest that this compound could be explored further for its pharmacological benefits.
- Case Study : A study on related sulfonamide compounds demonstrated their effectiveness in inhibiting specific enzymes involved in inflammatory pathways. This may imply that this compound could have comparable effects, warranting further investigation into its mechanism of action .
Analytical Chemistry
The compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). A study detailed a method for separating this compound using a Newcrom R1 column under optimized conditions.
- Method :
- Mobile Phase : Acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry applications).
- Column Type : Reverse-phase column suitable for preparative separation and pharmacokinetic studies.
This method allows for the efficient isolation of impurities and the determination of the compound's stability under various conditions .
| Parameter | Value |
|---|---|
| Mobile Phase Composition | Acetonitrile + Water + Acid |
| Column Type | Newcrom R1 |
| Application | Pharmacokinetics |
Material Science
In material science, this compound can be utilized as an additive in polymers to enhance thermal stability and UV resistance. The incorporation of such compounds into polymer matrices is critical for developing materials with improved longevity and performance in various environmental conditions.
Mechanism of Action
The mechanism of action of Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate involves its interaction with specific molecular targets. The sulphonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The benzoyl and anthranilate moieties can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl N-[[2-(2,4-diisopropylbenzenesulphonylamino)]benzoyl]anthranilate
- CAS Registry Number : 94159-45-2
- Molecular Formula : C₂₈H₃₂N₂O₅S
- Molecular Weight : 532.64 g/mol
- Structural Features: Combines an anthranilate ester core (ortho-aminobenzoate) with a benzoyl group substituted at the 2-position by a 2,4-diisopropylbenzenesulphonylamino moiety.
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Differences and Implications
Functional Group Diversity: The target compound’s sulphonamide and anthranilate ester groups differentiate it from simpler benzamides (e.g., Rip-B) or penicillin derivatives. Compared to Benzathine benzylpenicillin, the target lacks a β-lactam ring and ionic salt but shares aromatic bulkiness, which may influence membrane permeability .
Steric and Solubility Profiles: The diisopropylbenzenesulphonylamino group in the target compound increases steric hindrance and lipophilicity relative to Rip-B’s dimethoxyphenethyl group. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
Synthetic Complexity :
- Synthesis of the target likely requires multi-step coupling (e.g., diazonium intermediates and sulphonylation), similar to methods described for pyridine-based sulphonamides . In contrast, Rip-B’s synthesis is simpler, involving direct benzoylation of 3,4-dimethoxyphenethylamine .
Biological Activity
Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate, commonly referred to as EDBA, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antibacterial and antifungal activities, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
EDBA has the molecular formula and features a complex structure that includes a sulfonamide moiety and an anthranilate group. The compound's structure is crucial for its biological activity, influencing its interactions with biological targets.
Antibacterial Activity
Recent studies have indicated that compounds similar to EDBA exhibit significant antibacterial properties. For instance, derivatives of sulfonamide compounds have shown activity against various Gram-positive and Gram-negative bacteria.
- Case Study : A study on related compounds demonstrated antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.4 µg/mL . This suggests that EDBA may also possess similar antibacterial capabilities.
Antifungal Activity
The antifungal potential of EDBA is another area of interest. Compounds with structural similarities have been shown to inhibit the growth of pathogenic fungi such as Candida albicans.
- Mechanism of Action : The antifungal activity is often linked to the disruption of fungal cell wall synthesis or interference with essential metabolic pathways. For example, ethylzingerone, a related compound, was found to disrupt tryptophan biosynthesis in C. albicans, leading to increased sensitivity to treatment .
Pharmacokinetics
Understanding the pharmacokinetics of EDBA is essential for evaluating its therapeutic potential. The compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), which allows for the determination of its stability and degradation products under various conditions .
| Parameter | Value |
|---|---|
| Molecular Weight | 496.64 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under acidic conditions |
Research Findings
- Antimicrobial Testing : EDBA and its derivatives were subjected to antimicrobial assays against various bacterial strains. Results indicated a promising antibacterial profile comparable to standard antibiotics.
- In Vitro Studies : In vitro studies revealed that EDBA could inhibit the growth of Candida species effectively, suggesting potential applications in treating fungal infections.
- Toxicological Assessment : Preliminary toxicological assessments indicate that EDBA has a favorable safety profile, although further studies are required to fully understand its toxicity and side effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl N-((2-(2,4-diisopropylbenzenesulphonylamino))benzoyl)anthranilate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with anthranilic acid derivatives. For example, ethyl anthranilate (a precursor) can undergo N-arylation using iodinated heterocycles (e.g., iodothiophene) under reflux conditions with a palladium catalyst . Subsequent sulfonylation with 2,4-diisopropylbenzenesulfonyl chloride in anhydrous conditions yields the target compound. Characterization relies on NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment. Impurity profiling may use methods described in pharmaceutical standards, such as EP guidelines for related sulfonamide derivatives .
Q. How is the purity of this compound validated in academic research, and what analytical techniques are prioritized?
- Methodological Answer : Purity validation combines chromatographic (HPLC/UV at λmax ~255 nm) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses crystallinity. For sulfonamide-containing analogs, residual solvents are quantified via gas chromatography (GC), and impurities like unreacted benzoyl intermediates are monitored using reversed-phase HPLC with UV detection .
Q. What biological activity screening models are appropriate for this compound?
- Methodological Answer : Initial screens often target receptor-binding assays (e.g., GPCRs or kinase inhibition) due to structural similarities to bioactive sulfonamides. In vitro cytotoxicity studies using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) are common. For anti-inflammatory potential, COX-2 inhibition assays are recommended, with IC50 values compared to reference standards like celecoxib .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomeric byproducts during sulfonylation?
- Methodological Answer : Diastereomer formation often arises from steric hindrance at the sulfonylation step. Optimizing solvent polarity (e.g., switching from THF to DCM) and controlling temperature (0–5°C) can reduce side reactions. Chiral HPLC with polysaccharide columns resolves enantiomers, while kinetic studies using LC-MS track intermediate stability. Computational modeling (DFT) of transition states may guide catalyst selection .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity often stem from variations in assay protocols or impurity profiles. Reproducibility requires standardized cell culture conditions (e.g., passage number, serum concentration) and compound purity ≥98% (verified by orthogonal methods). Meta-analyses of structure-activity relationships (SAR) for analogous sulfonamides can clarify mechanistic outliers .
Q. What strategies are effective for resolving spectral overlaps in ¹H NMR analysis of this compound?
- Methodological Answer : Aromatic proton signals in the anthranilate and sulfonamide moieties often overlap. Deuterated solvents (e.g., DMSO-d6) enhance resolution, while 2D NMR (COSY, HSQC) assigns coupled protons. For complex cases, selective NOE experiments or paramagnetic relaxation agents (e.g., Cr(acac)₃) differentiate spatially proximate groups .
Q. How can researchers design stability studies to predict degradation pathways under physiological conditions?
- Methodological Answer : Accelerated stability testing in buffered solutions (pH 1.2–7.4) at 37°C identifies hydrolytic cleavage sites (e.g., ester or sulfonamide bonds). LC-MS/MS monitors degradation products, while Arrhenius plots extrapolate shelf-life. For photostability, ICH Q1B guidelines recommend exposure to UV-Vis light (1.2 million lux-hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
